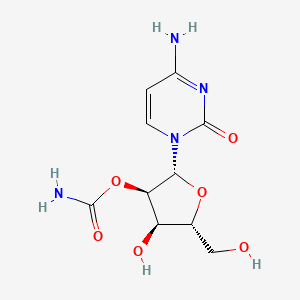![molecular formula C7H8N3+ B14589307 Imidazo[1,2-b]pyridazinium, 1-methyl- CAS No. 61588-62-3](/img/structure/B14589307.png)
Imidazo[1,2-b]pyridazinium, 1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[1,2-b]pyridazinium, 1-methyl- is a nitrogen-containing heterocyclic compound. This compound is part of the imidazopyridine family, which is known for its diverse applications in medicinal chemistry, materials science, and organic synthesis. The unique structure of imidazo[1,2-b]pyridazinium, 1-methyl- allows it to participate in various chemical reactions and exhibit significant biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-b]pyridazinium, 1-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with α-bromoketones or α-chloroketones, followed by cyclization to form the imidazo[1,2-b]pyridazinium core . This reaction often requires the presence of a base, such as sodium hydroxide, and can be carried out under ambient conditions .
Industrial Production Methods
Industrial production of imidazo[1,2-b]pyridazinium, 1-methyl- may involve large-scale synthesis using similar condensation and cyclization reactions. The use of metal-free and aqueous conditions has been reported to improve the efficiency and yield of the synthesis, making it more suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Imidazo[1,2-b]pyridazinium, 1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-b]pyridazinium oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Wissenschaftliche Forschungsanwendungen
Imidazo[1,2-b]pyridazinium, 1-methyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of imidazo[1,2-b]pyridazinium, 1-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine: Another member of the imidazopyridine family, known for its use in pharmaceuticals and materials science.
Imidazo[1,5-a]pyridine: Similar in structure but with different electronic and steric properties, leading to distinct applications.
Imidazo[1,2-b]pyridazine: Shares the imidazo core but with a different arrangement of nitrogen atoms, resulting in unique chemical and biological properties.
Uniqueness
Imidazo[1,2-b]pyridazinium, 1-methyl- is unique due to its specific arrangement of nitrogen atoms and the presence of a methyl group, which influences its reactivity and biological activity.
Eigenschaften
CAS-Nummer |
61588-62-3 |
|---|---|
Molekularformel |
C7H8N3+ |
Molekulargewicht |
134.16 g/mol |
IUPAC-Name |
1-methylimidazo[1,2-b]pyridazin-1-ium |
InChI |
InChI=1S/C7H8N3/c1-9-5-6-10-7(9)3-2-4-8-10/h2-6H,1H3/q+1 |
InChI-Schlüssel |
DNSHMGBIQCEBDI-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1=C2C=CC=NN2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



phosphanium bromide](/img/structure/B14589230.png)

![4-{[2-(4-Nitroanilino)-2-oxoethyl]amino}-4-oxobutanoic acid](/img/structure/B14589236.png)
![2-{[4-(Dichloromethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-amine](/img/structure/B14589247.png)

![N-[(4-Hexylphenyl)methylidene]hydroxylamine](/img/structure/B14589259.png)

![Phosphorane, [(3-nitrophenyl)methylene]triphenyl-](/img/structure/B14589279.png)


![Benzenamine, N-[1-phenyl-2-(phenylmethoxy)cyclohexyl]-](/img/structure/B14589292.png)


